molecular formula C11H9NO B15071467 3-Amino-1-naphthaldehyde

3-Amino-1-naphthaldehyde

Cat. No.: B15071467
M. Wt: 171.19 g/mol
InChI Key: CMHSDQBWRWUFAS-UHFFFAOYSA-N
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Description

3-Amino-1-naphthaldehyde is an organic compound belonging to the class of naphthaldehydes. It is characterized by the presence of an amino group (-NH2) attached to the third position of the naphthalene ring and an aldehyde group (-CHO) at the first position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-naphthaldehyde typically involves the condensation reaction of 1-naphthaldehyde with 3-aminophenol. This reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and methanol, and the reaction is often catalyzed by acids or bases to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-1-naphthaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-naphthaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-1-naphthaldehyde
  • 4-Amino-1-naphthaldehyde
  • 3-Amino-2-naphthaldehyde

Comparison: 3-Amino-1-naphthaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-aminonaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H9NO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H,12H2

InChI Key

CMHSDQBWRWUFAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)N

Origin of Product

United States

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